Cas no 847829-41-8 (Tat-NR2Baa)

Tat-NR2Baa structure
Nombre del producto:Tat-NR2Baa
Número CAS:847829-41-8
MF:C103H184N42O29
Megavatios:2474.82707881927
CID:4757676
PubChem ID:168012956
Tat-NR2Baa Propiedades químicas y físicas
Nombre e identificación
-
- Tat-NR2Baa
- L-Alanine, L-tyrosylglycyl-L-arginyl-L-lysyl-L-lysyl-L-arginyl-L-arginyl-L-glutaminyl-L-arginyl-L-arginyl-L-arginyl-L-lysyl-L-leucyl-L-seryl-L-seryl-L-isoleucyl-L-α-glutamyl-L-alanyl-L-α-aspartyl-
- L-Tyrosylglycyl-L-arginyl-L-lysyl-L-lysyl-L-arginyl-L-arginyl-L-glutaminyl-L-arginyl-L-arginyl-L-arginyl-L-lysyl-L-leucyl-L-seryl-L-seryl-L-isoleucyl-L-α-glutamyl-L-alanyl-L-α-aspartyl-L-alanine (ACI)
- 11: PN: US20050059597 SEQID: 12 unclaimed sequence
- 16: PN: WO2008109010 SEQID: 18 unclaimed sequence
- 4: PN: WO2010028089 SEQID: 4 unclaimed protein
- 7: PN: US8933013 SEQID: 7 claimed protein
- 7: PN: WO2009076105 SEQID: 7 claimed protein
- 7: PN: WO2010144742 SEQID: 7 claimed protein
- AKOS040754929
- DA-67947
- 847829-41-8
-
- Renchi: 1S/C103H184N42O29/c1-7-53(4)78(96(172)140-69(34-36-76(151)152)81(157)128-54(5)79(155)141-71(48-77(153)154)92(168)129-55(6)97(173)174)145-95(171)73(51-147)144-94(170)72(50-146)143-93(169)70(46-52(2)3)142-90(166)62(22-10-13-39-106)133-85(161)63(24-15-41-122-99(111)112)135-87(163)65(26-17-43-124-101(115)116)136-88(164)66(27-18-44-125-102(117)118)138-91(167)68(33-35-74(108)149)139-89(165)67(28-19-45-126-103(119)120)137-86(162)64(25-16-42-123-100(113)114)134-84(160)61(21-9-12-38-105)132-83(159)60(20-8-11-37-104)131-82(158)59(23-14-40-121-98(109)110)130-75(150)49-127-80(156)58(107)47-56-29-31-57(148)32-30-56/h29-32,52-55,58-73,78,146-148H,7-28,33-51,104-107H2,1-6H3,(H2,108,149)(H,127,156)(H,128,157)(H,129,168)(H,130,150)(H,131,158)(H,132,159)(H,133,161)(H,134,160)(H,135,163)(H,136,164)(H,137,162)(H,138,167)(H,139,165)(H,140,172)(H,141,155)(H,142,166)(H,143,169)(H,144,170)(H,145,171)(H,151,152)(H,153,154)(H,173,174)(H4,109,110,121)(H4,111,112,122)(H4,113,114,123)(H4,115,116,124)(H4,117,118,125)(H4,119,120,126)/t53-,54-,55-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,78-/m0/s1
- Clave inchi: JGOHJQLBRJDBTQ-RVYJUWCMSA-N
- Sonrisas: [C@H](CCCNC(N)=N)(C(=O)N[C@@H](CCCNC(N)=N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCNC(N)=N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(N)=N)NC(=O)[C@H](CCCNC(N)=N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(N)=N)NC(=O)CNC(=O)[C@@H](N)CC1C=CC(O)=CC=1
Atributos calculados
- Calidad precisa: 2474.4247928g/mol
- Masa isotópica única: 2473.4214380g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 48
- Recuento de receptores de enlace de hidrógeno: 39
- Recuento de átomos pesados: 174
- Cuenta de enlace giratorio: 97
- Complejidad: 5300
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 20
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: -19.2
- Superficie del Polo topológico: 1240Ų
Propiedades experimentales
- Denso: 1.52±0.1 g/cm3(Predicted)
Tat-NR2Baa PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0129296-10mg |
Tat-NR2Baa |
847829-41-8 | 96.26% | 10mg |
$950.0 | 2022-04-26 | |
TargetMol Chemicals | T35924-1mg |
Tat-NR2Baa |
847829-41-8 | 1mg |
¥ 1749 | 2024-07-19 | ||
1PlusChem | 1P01TXV1-10mg |
Tat-NR2Baa |
847829-41-8 | 96% | 10mg |
$1124.00 | 2024-04-21 | |
1PlusChem | 1P01TXV1-1mg |
Tat-NR2Baa |
847829-41-8 | 96% | 1mg |
$280.00 | 2024-04-21 | |
TargetMol Chemicals | T35924-5mg |
Tat-NR2Baa |
847829-41-8 | 5mg |
¥ 4422 | 2024-07-19 | ||
MedChemExpress | HY-P2307-10mg |
Tat-NR2Baa |
847829-41-8 | 96.89% | 10mg |
¥9500 | 2024-07-20 | |
ChemScence | CS-0129296-1mg |
Tat-NR2Baa |
847829-41-8 | 96.26% | 1mg |
$220.0 | 2022-04-26 | |
ChemScence | CS-0129296-5mg |
Tat-NR2Baa |
847829-41-8 | 96.26% | 5mg |
$550.0 | 2022-04-26 | |
MedChemExpress | HY-P2307-1mg |
Tat-NR2Baa |
847829-41-8 | 96.89% | 1mg |
¥2200 | 2024-07-20 | |
MedChemExpress | HY-P2307-5mg |
Tat-NR2Baa |
847829-41-8 | 96.89% | 5mg |
¥5500 | 2024-07-20 |
Tat-NR2Baa Literatura relevante
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
847829-41-8 (Tat-NR2Baa) Productos relacionados
- 2138120-07-5(3-(5-Bromo-2-methylcyclohexyl)pyridine)
- 868680-45-9(N-(4-bromophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide)
- 852228-08-1(2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 2411312-24-6(INDEX NAME NOT YET ASSIGNED)
- 1804670-91-4(3-Chloro-2-(difluoromethyl)-5-hydroxy-6-iodopyridine)
- 1261873-81-7(6,2',3',4',5',6'-Hexafluorobiphenyl-3-methanol)
- 1351582-38-1(N-3-(2-methyl-1,3-thiazol-4-yl)phenyl-2-phenyl-2-(1H-pyrrol-1-yl)acetamide)
- 1690738-59-0(3-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-(propan-2-yl)propanamide)
- 1309562-47-7(benzyl 2-((tosyloxy)methyl)piperidine-1-carboxylate)
- 1806288-49-2(3,5-Dichloro-4-methylbenzyl alcohol)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:847829-41-8)Tat-NR2Baa

Pureza:99%/99%/99%
Cantidad:1mg/5mg/10mg
Precio ($):276.0/690.0/1191.0